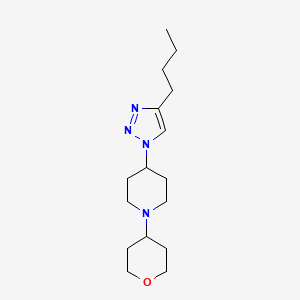

![molecular formula C17H28ClN5 B4534055 5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B4534055.png)

5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds structurally related to 5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine, typically involves the nucleophilic attack of corresponding 2,4,6-trichloropyrimidine by amines. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines displaying various pharmacological profiles through the separation of isomers formed during such nucleophilic attacks (Mattioda et al., 1975).

Molecular Structure Analysis

Structural studies of pyrimidine derivatives, including X-ray diffraction and computational methods, provide insights into the conformational preferences and molecular interactions critical for their biological activity. For instance, Pisklak et al. (2008) analyzed the solid-state structure of pyrido[1,2-c]pyrimidine derivatives using 13C CPMAS NMR spectroscopy and X-ray crystallography, revealing the importance of protonation at the piperazine ring nitrogen (Pisklak et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives can be influenced by various substituents, as demonstrated by Allen et al. (1980), who assessed the electronic effects of the 5-substituent on the nucleophilic displacement of chlorine by piperidine. Their findings highlight the impact of substituent nature on the reactivity of pyrimidine compounds (Allen et al., 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Research on related pyrimidine derivatives has demonstrated significant pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent showed a promising profile for clinical investigations, particularly for compounds with powerful antiemetic activity (Mattioda et al., 1975).

Antimicrobial and Anticancer Agents

Synthetic efforts have led to the development of various heterocyclic compounds derived from pyrimidine scaffolds that exhibit analgesic, anti-inflammatory, and antimicrobial activities. Notably, certain pyrimidine derivatives have been identified as potent cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory effects, showcasing the therapeutic potential of these compounds in treating related conditions (Abu‐Hashem et al., 2020).

Sigma-1 Receptor Antagonists for Neuropathic Pain

The synthesis of a new series of pyrimidines as potent sigma-1 receptor (σ1R) antagonists highlights the role of the pyrimidine scaffold in pharmacological antineuropathic pain activity. One derivative, in particular, demonstrated high binding affinity to σ1R receptor and showed promising antinociceptive effects in animal models of neuropathic pain without causing motor impairments, suggesting its potential as a novel class of drugs for neuropathic pain treatment (Lan et al., 2014).

Protein Kinase Inhibitors for Cancer Treatment

The development of protein kinase inhibitors based on the pyrimidine scaffold, such as CTx-0152960 and its piperazinyl analogue, CTx-0294885, employs a hybrid flow and microwave approach to enhance the synthetic efficiency and overall yield. These compounds have shown efficacy against gram-negative bacteria, including Pseudomonas aeruginosa, underscoring their potential as antibacterial agents and their broader implications in cancer treatment (Russell et al., 2015).

Eigenschaften

IUPAC Name |

5-chloro-2-[4-(2-methyl-2-piperidin-1-ylpropyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28ClN5/c1-17(2,23-6-4-3-5-7-23)14-21-8-10-22(11-9-21)16-19-12-15(18)13-20-16/h12-13H,3-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNCEFUGXICZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C2=NC=C(C=N2)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4533973.png)

![2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4533978.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4533985.png)

![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4533992.png)

![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide](/img/structure/B4534005.png)

![N-isopropyl-N-[2-(phenylthio)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B4534009.png)

![1'-[(4-chlorophenoxy)acetyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4534037.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4534047.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B4534065.png)

![2-(1-{1-[(6-chloro-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4534070.png)

![N-{2'-[2-(1H-imidazol-1-yl)ethoxy]biphenyl-3-yl}acetamide](/img/structure/B4534082.png)

![2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B4534089.png)

![4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole](/img/structure/B4534093.png)